molecular formula C19H20N4O4S2 B11573091 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

Cat. No.: B11573091
M. Wt: 432.5 g/mol
InChI Key: CLWQMUHBJNCDKA-UHFFFAOYSA-N
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Description

1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features both imidazolidin and benzodiazole moieties. These structures are known for their diverse chemical and biological properties, making the compound of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidin and benzodiazole intermediates, followed by their coupling under specific conditions. Common reagents include benzenesulfonyl chloride, imidazolidin, and 5-methoxy-1H-1,3-benzodiazole. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazolidin and benzodiazole moieties can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include:

  • 1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHANONE
  • 1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHANONE

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties.

Properties

Molecular Formula

C19H20N4O4S2

Molecular Weight

432.5 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)imidazolidin-1-yl]-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C19H20N4O4S2/c1-27-14-7-8-16-17(11-14)21-19(20-16)28-12-18(24)22-9-10-23(13-22)29(25,26)15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,20,21)

InChI Key

CLWQMUHBJNCDKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCN(C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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